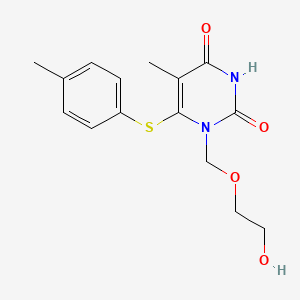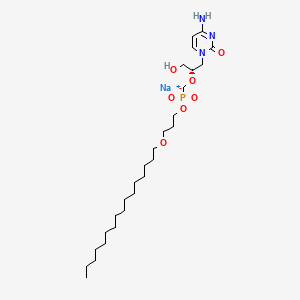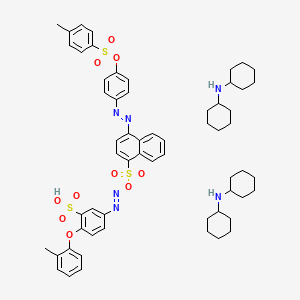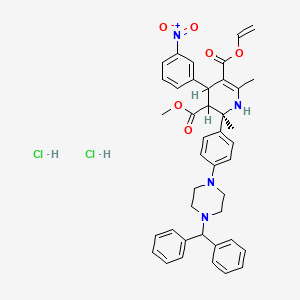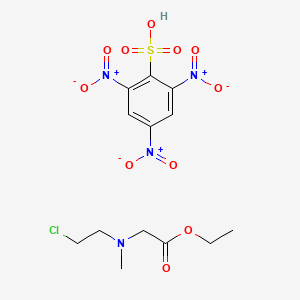
N-Methyl-N-(2-chloroethyl)glycine ethyl ester picrylsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate is a chemical compound that combines the properties of sarcosine, a derivative of glycine, with a chloroethyl group and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate typically involves the following steps:
Formation of N-(2-Chlorethyl)sarcosine: This can be achieved by reacting sarcosine with 2-chloroethyl chloride under basic conditions.
Esterification: The resulting N-(2-Chlorethyl)sarcosine is then esterified with ethanol in the presence of an acid catalyst to form N-(2-Chlorethyl)sarcosine ethyl ester.
Sulfonation: Finally, the ethyl ester is reacted with picrylsulfonic acid to form the picrylsulfonate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Acids and Bases: Hydrolysis reactions typically require strong acids or bases.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis yields N-(2-Chlorethyl)sarcosine and ethanol.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound.
科学研究应用
N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to the presence of the chloroethyl group.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function.
Pathways Involved: The chloroethyl group can form covalent bonds with nucleophilic amino acids, potentially leading to the inhibition of enzyme activity or the disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)sarcosine: Lacks the ethyl ester and picrylsulfonate groups, making it less complex.
Sarcosine Ethyl Ester: Does not contain the chloroethyl or picrylsulfonate groups.
Picrylsulfonic Acid Derivatives: Compounds that contain the picrylsulfonate group but lack the sarcosine and chloroethyl components.
Uniqueness
N-(2-Chlorethyl)sarcosine ethyl ester picrylsulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chloroethyl group makes it particularly interesting for research in medicinal chemistry, while the picrylsulfonate group adds further reactivity and complexity.
属性
CAS 编号 |
92019-10-8 |
|---|---|
分子式 |
C13H17ClN4O11S |
分子量 |
472.81 g/mol |
IUPAC 名称 |
ethyl 2-[2-chloroethyl(methyl)amino]acetate;2,4,6-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H14ClNO2.C6H3N3O9S/c1-3-11-7(10)6-9(2)5-4-8;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h3-6H2,1-2H3;1-2H,(H,16,17,18) |
InChI 键 |
HJVIAJAOYTVXCQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(C)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
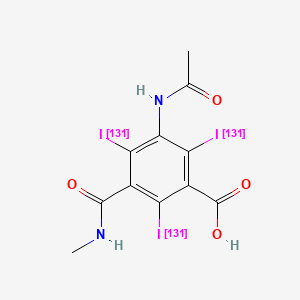
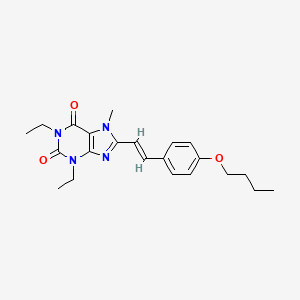
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
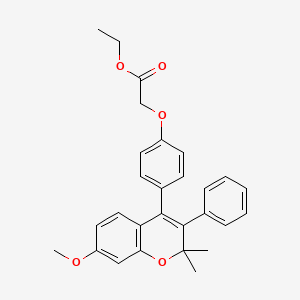
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)

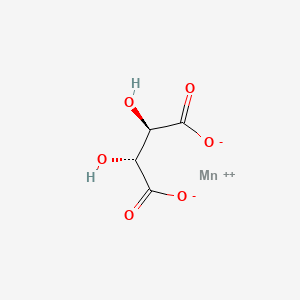
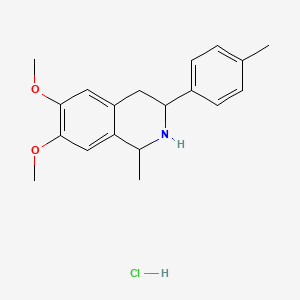
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
